11-(3,4-difluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
11-(3,4-difluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (molecular formula: C₂₆H₂₂F₂N₂O₂) is a dibenzo[b,e][1,4]diazepin-1-one derivative characterized by a bicyclic framework fused with two aromatic rings. The compound features a 3,4-difluorophenyl group at position 11 and a 4-methoxyphenyl group at position 2. Dibenzo-diazepines are widely studied for their interactions with biological targets, particularly in the central nervous system, due to their structural resemblance to benzodiazepine therapeutics .
Properties
IUPAC Name |
6-(3,4-difluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F2N2O2/c1-32-18-9-6-15(7-10-18)17-13-23-25(24(31)14-17)26(16-8-11-19(27)20(28)12-16)30-22-5-3-2-4-21(22)29-23/h2-12,17,26,29-30H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTWRMPTFOQGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)F)F)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387266 | |
| Record name | AC1MEVRH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6079-09-0 | |
| Record name | AC1MEVRH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Fluorinated vs. Chlorinated Phenyl Groups
- Target Compound: The 3,4-difluorophenyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and receptor-binding affinity compared to non-fluorinated analogs .
- 11-(3-Chlorophenyl)-3-(4-methoxyphenyl)-... However, chlorine’s larger atomic radius may sterically hinder interactions with specific receptors compared to fluorine .
Methoxy vs. Trifluoromethyl Groups
- 3-(3-Methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-... (C₂₆H₂₁F₃N₂O₂) : The trifluoromethyl group enhances thermal stability and resistance to oxidative degradation. However, its bulkiness may reduce solubility compared to the methoxy group in the target compound .
- 3-(4-Methoxyphenyl)-11-(dimethylamino)-...: Methoxy groups improve aqueous solubility due to hydrogen-bonding capacity, whereas dimethylamino groups introduce basicity, altering pharmacokinetic profiles .
Acylated Derivatives
- 3-(4-Chlorophenyl)-10-hexanoyl-11-(3-methoxyphenyl)-...
Molecular Properties and Bioactivity Trends
Functional Group Impact on Therapeutic Potential
- Fluorine Substituents : The 3,4-difluorophenyl group in the target compound likely enhances selectivity for GABAₐ receptors, analogous to fluorinated benzodiazepines like flunitrazepam. Fluorine’s small size and electronegativity optimize binding pocket interactions .
- Methoxy Groups : The 4-methoxyphenyl substituent balances solubility and lipophilicity, critical for oral bioavailability. Comparatively, dimethoxy derivatives (e.g., 3,4-dimethoxyphenyl) may overprioritize solubility at the expense of membrane permeability .
- Heterocyclic Moieties : Compounds with thienyl or furyl groups (e.g., 3-(2-thienyl)-...) exhibit improved receptor affinity due to aromatic π-system interactions, though metabolic stability may be lower than phenyl-based analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
